Cas no 554405-83-3 (ethyl 5-bromo-2-(2-chloroacetamido)-4-phenylthiophene-3-carboxylate)

ethyl 5-bromo-2-(2-chloroacetamido)-4-phenylthiophene-3-carboxylate structure
554405-83-3 structure
Product Name:ethyl 5-bromo-2-(2-chloroacetamido)-4-phenylthiophene-3-carboxylate
CAS No:554405-83-3
MF:C15H13BrClNO3S
MW:402.690621137619
CID:843691
PubChem ID:3671992
Update Time:2025-07-23

ethyl 5-bromo-2-(2-chloroacetamido)-4-phenylthiophene-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 5-BROMO-2-(2-CHLORO-ACETYLAMINO)-4-PHENYL-THIOPHENE-3-CARBOXYLIC ACID ETHYL ESTER
    • ethyl 5-bromo-2-(2-chloroacetamido)-4-phenylthiophene-3-carboxylate
    • EN300-05166
    • Z56895689
    • 554405-83-3
    • G38321
    • ethyl5-bromo-2-(2-chloroacetamido)-4-phenylthiophene-3-carboxylate
    • AKOS002663322
    • CS-0219866
    • J-516826
    • ethyl 5-bromo-2-[(2-chloroacetyl)amino]-4-phenylthiophene-3-carboxylate
    • MDL: MFCD03968039
    • Inchi: 1S/C15H13BrClNO3S/c1-2-21-15(20)12-11(9-6-4-3-5-7-9)13(16)22-14(12)18-10(19)8-17/h3-7H,2,8H2,1H3,(H,18,19)
    • InChI Key: SXJSGJDYEPMVJO-UHFFFAOYSA-N
    • SMILES: BrC1=C(C2C=CC=CC=2)C(C(=O)OCC)=C(NC(CCl)=O)S1

Computed Properties

  • Exact Mass: 400.94880g/mol
  • Monoisotopic Mass: 400.94880g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 7
  • Complexity: 406
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.2
  • Topological Polar Surface Area: 83.6Ų

ethyl 5-bromo-2-(2-chloroacetamido)-4-phenylthiophene-3-carboxylate Pricemore >>

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Additional information on ethyl 5-bromo-2-(2-chloroacetamido)-4-phenylthiophene-3-carboxylate

Professional Introduction to Ethyl 5-bromo-2-(2-chloroacetamido)-4-phenylthiophene-3-carboxylate (CAS No. 554405-83-3)

Ethyl 5-bromo-2-(2-chloroacetamido)-4-phenylthiophene-3-carboxylate, identified by its CAS number 554405-83-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thiophene derivatives, a class of molecules known for their diverse biological activities and potential therapeutic applications. The structural features of this compound, particularly the presence of bromine, chlorine, and amide functional groups, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for drug discovery and development.

The< strong>ethyl 5-bromo-2-(2-chloroacetamido)-4-phenylthiophene-3-carboxylate molecule exhibits a complex arrangement of atoms that includes a thiophene ring substituted with a bromine atom at the 5-position, a phenyl group at the 4-position, and an amide side chain attached to the 2-position. This structural configuration not only imparts distinct electronic and steric properties but also opens up numerous possibilities for chemical modifications and derivatization. Such structural versatility is highly prized in medicinal chemistry, as it allows researchers to fine-tune the pharmacological profile of the compound to target specific biological pathways or diseases.

In recent years, there has been a growing interest in thiophene derivatives due to their demonstrated efficacy in various therapeutic areas. The< strong>5-bromo substituent on the thiophene ring enhances the lipophilicity of the molecule, which can be crucial for membrane permeability and bioavailability. Additionally, the< strong>2-(2-chloroacetamido) moiety introduces a polar amide group that can interact with biological targets through hydrogen bonding or other non-covalent interactions. These features make ethyl 5-bromo-2-(2-chloroacetamido)-4-phenylthiophene-3-carboxylate a promising candidate for further investigation in drug design.

The< strong>4-phenyl group at the para position relative to the bromine atom adds another layer of complexity to the molecule's interactions with biological systems. Phenyl groups are well-known for their ability to engage in π-stacking interactions with aromatic residues in proteins, which can influence binding affinity and selectivity. This characteristic is particularly relevant in the development of small-molecule inhibitors or modulators targeting protein-protein interactions. Moreover, the presence of both bromine and chlorine atoms provides multiple sites for further functionalization via cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of more elaborate molecular architectures.

Recent advancements in computational chemistry have facilitated the virtual screening and design of novel compounds like ethyl 5-bromo-2-(2-chloroacetamido)-4-phenylthiophene-3-carboxylate. By leveraging high-throughput virtual screening techniques, researchers can rapidly assess the potential binding affinity of this compound to various biological targets, including enzymes and receptors implicated in human diseases. Such computational approaches have accelerated the drug discovery process by identifying promising candidates that warrant further experimental validation.

In vitro studies have begun to explore the pharmacological potential of ethyl 5-bromo-2-(2-chloroacetamido)-4-phenylthiophene-3-carboxylate by evaluating its interaction with relevant biological targets. Initial findings suggest that this compound exhibits inhibitory activity against certain enzymes involved in inflammatory pathways, making it a potential lead for developing anti-inflammatory therapies. Additionally, preliminary toxicity assessments indicate that the molecule is well-tolerated at tested doses, which is a critical factor in drug development. These early results are encouraging and warrant further investigation into its therapeutic applications.

The synthesis of ethyl 5-bromo-2-(2-chloroacetamido)-4-phenylthiophene-3-carboxylate involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key synthetic steps include bromination of a thiophene precursor, introduction of the amide group via nucleophilic substitution or condensation reactions, and finally esterification to yield the ethyl carboxylate derivative. Advanced synthetic methodologies such as transition-metal-catalyzed reactions have been employed to enhance efficiency and minimize byproduct formation.

The< strong>CAS number 554405-83-3 serves as a unique identifier for this compound within regulatory databases and scientific literature. This standardized nomenclature ensures accurate documentation and retrieval of information related to its synthesis, properties, and applications. Researchers relying on this compound can confidently refer to it by its CAS number when publishing their findings or seeking materials from suppliers.

The growing body of research on thiophene derivatives underscores their significance as pharmacologically active molecules. Ethyl 5-bromo-2-(2-chloroacetamido)-4-phenylthiophene-3-carboxylate represents an example of how structural diversification within this class can lead to novel therapeutic agents with tailored biological activities. As research continues to uncover new applications for thiophene-based compounds, their role in addressing unmet medical needs is likely to expand significantly.

In conclusion, ethyl 5-bromo-2-(2-chloroacetamido)-4-phenylthiophene-3-carboxylate (CAS No. 554405-83-3) is a structurally complex and biologically relevant compound with considerable potential in pharmaceutical research. Its unique combination of functional groups makes it an attractive scaffold for drug design, while recent studies highlight its promise as an anti-inflammatory agent among other therapeutic applications. Continued exploration into its chemical properties and pharmacological effects will likely yield valuable insights into new treatment strategies for various human diseases.

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